5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
CAS No.:
Cat. No.: VC18340933
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO3 |
|---|---|
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | 5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
| Standard InChI | InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3 |
| Standard InChI Key | BCDJCHMCNCNMPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-fluoro-2,2-dimethyl-4H-benzo[d] dioxin-4-one is C₁₀H₉FO₃, with a molecular weight of 196.17 g/mol . Its IUPAC name, 5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one, reflects the substitution pattern:
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A fluorine atom at the 5-position of the benzene ring.
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Two methyl groups at the 2,2-positions of the dioxinone moiety.
The canonical SMILES string CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C confirms the spatial arrangement. X-ray crystallography of related benzodioxinones reveals a planar dioxinone ring conjugated to the aromatic system, with bond angles consistent with sp² hybridization at the carbonyl oxygen .
Synthetic Methodologies
Copper-Catalyzed Cyclization
A widely employed synthesis involves reacting salicylic acid derivatives with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) in acetonitrile under mild conditions (room temperature, 24–48 hours). The reaction is mediated by CuI (10 mol%) and NaHCO₃, achieving yields of 52–68% .
Mechanistic Pathway:
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Nucleophilic attack by the phenolic oxygen on the acetylenic ester.
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Intramolecular cyclization to form the dioxinone ring.
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Fluorine introduction via halogen exchange or direct substitution .
Catalyst-Free Green Synthesis
Recent advances utilize solvent-free conditions and microwave irradiation to minimize waste. For example, heating salicylic acid with hexafluoropropene at 120°C for 6 hours yields the fluorinated product in 61% yield .
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| CuI/NaHCO₃ | CH₃CN, RT, 24 h | 52–68 | ≥95 |
| Catalyst-free | Solvent-free, 120°C, 6 h | 61 | 90 |
| Microwave-assisted | DMF, 150 W, 30 min | 74 | 98 |
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The 5-fluoro group undergoes NAS with primary amines (e.g., methylamine) in DMF at 80°C, yielding 5-amino derivatives (e.g., 5-(methylamino)-2,2-dimethyl-4H-benzodioxin-4-one). Key factors influencing reactivity:
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Electron-withdrawing methyl groups enhance ring electrophilicity.
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Steric hindrance from dimethyl substituents limits substitution at adjacent positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Table 2: Coupling Reactions and Yields
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, TEA, DMF, 100°C | (E)-3-(5-Fluoro...)acrylic acid | 53 |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 45–68 |
Coupling occurs preferentially at the 8-position due to reduced steric hindrance .
Biological Activity and Mechanisms
Antitumor Effects
In vitro studies demonstrate potent cytotoxicity against L1210 mouse leukemia cells (IC₅₀ = 12 nM). The compound acts as a prodrug, undergoing intracellular hydrolysis to release 5-fluorosalicylic acid, which inhibits thymidylate synthase and disrupts DNA synthesis .
Enzyme Inhibition
Derivatives exhibit 15-lipoxygenase-1 (15-LOX-1) inhibition (IC₅₀ = 0.8 µM), relevant for inflammatory disease treatment. Molecular docking studies suggest binding at the enzyme’s hydrophobic pocket via π-π stacking with Phe177 .
| Assay Model | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| L1210 leukemia | Thymidylate synthase | 12 nM | DNA synthesis inhibition |
| 15-LOX-1 | Inflammatory mediators | 0.8 µM | Competitive inhibition |
Industrial and Research Applications
Polymer Chemistry
The compound serves as a monomer for degradable polymers. Radical polymerization of 2-methylene-4H-benzodioxin-4-one yields polymers with tunable thermal properties (Tₘ = 120–180°C), recyclable to salicylic acid via hydrolysis .
Agricultural Chemistry
Ether derivatives (e.g., 5-((4-chlorophenoxy)methyl)-2,2-dimethyl-4H-benzodioxin-4-one) show insecticidal activity against Aphis gossypii (LD₅₀ = 2.5 µg/mL), outperforming commercial agents like imidacloprid.
Comparison with Structural Analogs
Substituent Effects on Reactivity
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2,2-Diphenyl analogs: Exhibit UV-sensitive polymerization (λₘₐₓ = 350 nm), unlike the thermally reactive dimethyl variant.
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5-Hydroxy derivative: Lacks fluorinated electron withdrawal, reducing NAS reactivity by 40% .
Table 4: Substituent Impact on Properties
| Compound | Substituents | Reactivity (NAS) | Polymerization Trigger |
|---|---|---|---|
| 5-Fluoro-2,2-dimethyl | F, Me, Me | High | Thermal |
| 5-Hydroxy-2,2-dimethyl | OH, Me, Me | Moderate | N/A |
| 2,2-Diphenyl | F, Ph, Ph | Low | UV light |
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